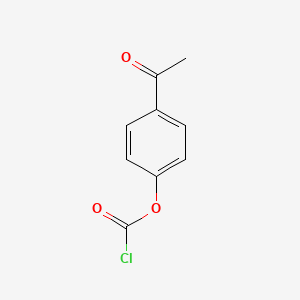

4-Acetylphenyl chloroformate

Description

Significance of Aryl Chloroformates in Advanced Organic Synthesis

Aryl chloroformates, the class of compounds to which 4-acetylphenyl chloroformate belongs, are highly valued reagents in advanced organic synthesis. Their primary role is to introduce a carbonyl-oxy-aryl group into a molecule, a common structural motif in many biologically active compounds and functional materials. They are particularly useful in the synthesis of carbonates, carbamates, and other esters.

The reactivity of the chloroformate group makes these compounds excellent acylating agents for a variety of nucleophiles, including alcohols, phenols, and amines. This reactivity is central to their utility in creating linkages in complex molecules. For instance, aryl chloroformates are employed in the synthesis of O-aryl carbamates, which have applications as acetylcholinesterase inhibitors for treating neurodegenerative diseases, as prodrugs, and as intermediates for antiviral and antifungal agents. organic-chemistry.org They are also utilized in the production of herbicides and insecticides. organic-chemistry.org

Furthermore, the development of catalytic methods, such as nickel and photoredox catalysis, has expanded the utility of chloroformates to include direct cross-coupling reactions with unactivated C(sp³)-H bonds. nih.gov This allows for the direct formation of C-C bonds and the installation of valuable carbonyl derivatives from simple hydrocarbon feedstocks, representing a significant advancement in synthetic efficiency. nih.gov

Historical Context and Evolution of Research Involving this compound

While early research on chloroformates dates back further, the focused investigation into aryl chloroformates and their specific derivatives like this compound has evolved with the growing demand for sophisticated organic molecules. Initially, the use of chloroformates was often associated with the synthesis of carbonates and carbamates through relatively straightforward nucleophilic substitution reactions.

Over time, the scientific community has developed more nuanced applications for these reagents. The evolution of research can be seen in the transition from simple acylation reactions to more complex, multi-step syntheses where the aryl chloroformate is a key building block. For example, research has demonstrated the use of this compound in the synthesis of various heterocyclic compounds and as a component in the development of novel prodrugs. nih.gov The acetyl group on the phenyl ring provides a handle for further chemical modification, allowing for the creation of a library of related compounds with diverse properties. This has been particularly valuable in drug discovery, where subtle changes to a molecule's structure can have profound effects on its biological activity.

Current Research Trajectories and Future Prospects for this compound Studies

Current research involving this compound is focused on several key areas. One major trajectory is its use in the synthesis of novel bioactive molecules. For instance, it has been used as a precursor in the synthesis of α-ketoamide derivatives with potential anticancer and anti-SARS-CoV-2 activities. nih.gov In this context, the 5-(4-acetylphenyl)-furan-2-carbonyl moiety, derived from this compound, was found to be a crucial component for restoring the biological activity of the target compounds. nih.gov

Another area of active investigation is its application in the development of new materials. The ability to incorporate the 4-acetylphenyl group into polymers and other materials allows for the tuning of their physical and chemical properties.

Structure

3D Structure

Properties

IUPAC Name |

(4-acetylphenyl) carbonochloridate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-6(11)7-2-4-8(5-3-7)13-9(10)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGOPLOXAMHUDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 4 Acetylphenyl Chloroformate

Nucleophilic Acylation Reactions

Nucleophilic acyl substitution is a fundamental reaction class for chloroformates, where a nucleophile replaces the chlorine atom. masterorganicchemistry.comkhanacademy.org This process typically follows a two-step addition-elimination pathway involving a tetrahedral intermediate. chadsprep.com The stability of the leaving group and the strength of the nucleophile are key factors influencing the reaction's feasibility. khanacademy.org

Amine-Mediated Carbonyldioxy Transfer and Carbamate (B1207046) Formation

The reaction of 4-acetylphenyl chloroformate with primary or secondary amines is a robust method for the synthesis of carbamates. organic-chemistry.org This transformation proceeds through a nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the chloroformate. The subsequent elimination of a chloride ion yields the corresponding carbamate. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct. google.com The process can be viewed as a transfer of the "carbonyldioxy" moiety from the chloroformate to the amine nucleophile. Phenyl chloroformates, in general, are effective reagents for this purpose. commonorganicchemistry.com For instance, 4-nitrophenyl chloroformate, an analogue with a similar electron-withdrawing group, readily reacts with amines to form carbamates, often in a one-pot procedure. commonorganicchemistry.comresearchgate.net

The general reaction is as follows: R¹R²NH + 4-CH₃COC₆H₄OCOCl → 4-CH₃COC₆H₄OCONR¹R² + HCl

This method is widely applicable in organic synthesis, including the preparation of precursors for more complex molecules like ureas or for installing protecting groups. organic-chemistry.orgemerginginvestigators.org

Alcohol-Mediated Carbonate Formation

When this compound is treated with an alcohol, a nucleophilic acyl substitution occurs, leading to the formation of a carbonate ester. google.com The reaction mechanism is analogous to that of carbamate formation, with the alcohol's oxygen atom acting as the nucleophile. An acid scavenger, such as pyridine (B92270) or triethylamine (B128534), is typically required to drive the reaction to completion by neutralizing the generated HCl. google.com

This reaction is a versatile method for creating both symmetrical and unsymmetrical carbonates. The use of chloroformates for carbonate synthesis avoids harsh reagents like phosgene (B1210022), offering a safer alternative. organic-chemistry.org For example, 4-nitrophenyl chloroformate is used to activate hydroxyl groups in nucleosides to form carbonate esters, which are stable enough for subsequent reactions but can be cleaved under mild basic conditions. researchgate.net

The general reaction scheme is: R-OH + 4-CH₃COC₆H₄OCOCl → 4-CH₃COC₆H₄OCOOR + HCl

| Reactant Alcohol | Base | Product Carbonate | Reference |

| Primary/Secondary Alcohols | Pyridine | Mixed Alkyl Aryl Carbonate | google.com |

| 5′-O-tritylthymidine | - | 4-nitrophenyl-5′O-tritylthymidine-3′-carbonate | researchgate.net |

Phenol-Mediated Mixed Anhydride (B1165640) Formation

While the reaction of a chloroformate with a phenol (B47542) typically yields a diaryl carbonate, the formation of a mixed anhydride involves the reaction with a carboxylate nucleophile. If a molecule contains both a phenolic hydroxyl group and a carboxylic acid, the more nucleophilic carboxylate can react with this compound to form a mixed carboxylic-carbonic anhydride. This type of reaction is a key step in activating carboxylic acids for further transformations. The oxidative fragmentation of tertiary cyclopropanols can also produce mixed anhydrides that are subsequently used for acylation of phenols. nih.gov Phenyliodine(III) dicarboxylates bearing electron-withdrawing ligands facilitate this transformation, yielding mixed anhydride products that can acylate various nucleophiles, including phenols. nih.gov

Role as a Coupling Reagent in Complex Molecule Synthesis

Chloroformates are utilized as coupling reagents in organic synthesis, particularly in the formation of amide bonds for peptide synthesis. uni-kiel.de In a typical peptide coupling reaction, a carboxylic acid is first activated by a suitable reagent before reacting with an amine. uni-kiel.de While not as common as carbodiimide (B86325) reagents like DCC, chloroformates can serve this purpose. uni-kiel.debachem.com For instance, 4-nitrophenyl chloroformate is a versatile coupling reagent used to synthesize carbamate derivatives, which can then be further reacted to form other functional groups. researchgate.net The activated 4-acetylphenyl ester intermediate is susceptible to nucleophilic attack by the amino group of a second amino acid or peptide, resulting in the formation of a new peptide bond. This approach is valuable in the synthesis of complex molecules and has been applied in the modification of cyclic peptides. nih.gov

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic studies on the solvolysis of chloroformate esters, including aryl chloroformates, reveal that the reaction mechanism can shift between a bimolecular addition-elimination pathway and a unimolecular ionization pathway depending on the solvent's properties. mdpi.comnih.gov For aryl chloroformates, the formation of a high-energy phenyl cation is disfavored, making the addition-elimination mechanism more common. mdpi.com The rates of methanolysis and aminolysis of phenyl chloroformates are influenced by the electronic nature of the phenoxy group. rsc.org Electron-withdrawing substituents, such as the 4-acetyl group, are expected to stabilize the transition state of the nucleophilic attack, thereby increasing the reaction rate compared to unsubstituted phenyl chloroformate. mdpi.comrsc.org

The Grunwald-Winstein equation is often applied to analyze the solvolysis rates and elucidate the mechanism. nih.govresearchgate.net For related compounds like allyl and vinyl chloroformate, analyses using the two-term Grunwald-Winstein equation suggest concurrent bimolecular (addition-elimination) and unimolecular (ionization) mechanisms. nih.gov

| Chloroformate | Solvent System | Proposed Mechanism | Reference |

| n-Propyl chloroformate | Most Solvents | Addition-Elimination | mdpi.com |

| Isopropenyl chloroformate | 97%–70% HFIP and 97% TFE | Addition-Elimination with Ionization Contribution | nih.gov |

| Allyl and Vinyl Chloroformate | Various | Concurrent Bimolecular and Unimolecular | nih.govresearchgate.net |

Influence of Substituents on Reactivity and Selectivity in Related Chloroformates

The reactivity of aryl chloroformates is highly dependent on the nature and position of substituents on the aromatic ring. mdpi.com Electron-withdrawing groups, like the acetyl group in this compound or a nitro group, enhance the electrophilicity of the carbonyl carbon. This effect leads to a faster rate of nucleophilic attack. mdpi.com Conversely, electron-donating substituents decrease the reactivity by destabilizing the negatively charged transition state. mdpi.com

Studies on the solvolysis of various chloroformates show that electron-withdrawing substituents favor the bimolecular addition-elimination pathway, while electron-donating groups favor the unimolecular ionization pathway. mdpi.com For example, in the solvolysis of butyl chloroformates, a 4-chloro substituent (electron-withdrawing) slows down reactions proceeding through an ionization mechanism in highly ionizing solvents. mdpi.com In reactions of substituted aryl halides, electronic effects from substituents significantly influence the activation energy and, consequently, the reaction yield. nih.gov These principles are directly applicable to the reactivity of this compound, where the acetyl group's electron-withdrawing nature is a dominant factor in its chemical behavior.

| Substituent Type | Effect on Carbonyl Carbon | Influence on Reactivity | Favored Mechanism |

| Electron-Withdrawing (e.g., -COCH₃, -NO₂) | Increases Electrophilicity | Increases Rate of Nucleophilic Attack | Addition-Elimination |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Decreases Electrophilicity | Decreases Rate of Nucleophilic Attack | Ionization |

Proposed Reaction Mechanisms of this compound

The reactivity of this compound, like other aryl chloroformates, is characterized by nucleophilic substitution at the acyl carbon. The reaction mechanisms are significantly influenced by the nature of the nucleophile, the solvent, and the substituents on the phenyl ring. While specific kinetic studies on this compound are not extensively available in the reviewed literature, a comprehensive understanding of its probable reaction pathways can be derived from detailed investigations of closely related analogs such as phenyl chloroformate, p-nitrophenyl chloroformate, and p-methoxyphenyl chloroformate. The prevailing proposed mechanisms include a stepwise addition-elimination pathway proceeding through a tetrahedral intermediate and, under certain conditions, a unimolecular (SN1) pathway.

Tetrahedral Intermediates in Addition-Elimination Pathways

The most commonly accepted mechanism for the reaction of aryl chloroformates with a wide range of nucleophiles is the stepwise addition-elimination (or association-dissociation) mechanism. This pathway involves the initial nucleophilic attack on the electrophilic carbonyl carbon, leading to the formation of a transient, high-energy tetrahedral intermediate. This intermediate then collapses by expelling the chloride leaving group to yield the final substitution product.

The reaction can be generalized as follows:

Addition Step (Rate-Determining): The nucleophile (Nu:) attacks the carbonyl carbon of the this compound, breaking the π-bond of the carbonyl group and forming a new bond. The carbon atom's hybridization changes from sp² to sp³, resulting in a tetrahedral intermediate.

Elimination Step: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and the chloride ion is ejected as the leaving group.

For instance, the solvolysis of p-nitrophenyl chloroformate shows a high sensitivity to solvent nucleophilicity, which is consistent with the addition step of an addition-elimination mechanism being rate-determining. mdpi.com The electron-withdrawing nature of the acetyl group in the para position of this compound is expected to enhance the electrophilicity of the carbonyl carbon, likely facilitating the initial nucleophilic attack.

The stability of the tetrahedral intermediate can be influenced by the solvent and the nature of the nucleophile. In aqueous solutions, the aminolysis of phenyl and 4-nitrophenyl chloroformates with secondary alicyclic amines proceeds through a zwitterionic tetrahedral intermediate, with its formation being the rate-determining step. nih.gov

SN1 and SN2 Pathways

While the addition-elimination mechanism is predominant, the possibility of concerted (SN2-like) or ionization (SN1-like) pathways has also been considered, particularly depending on the solvent conditions.

A concerted SN2-type mechanism would involve the simultaneous formation of the nucleophile-carbon bond and breaking of the carbon-chlorine bond in a single transition state, without the formation of a distinct intermediate. Studies on the methanolysis and aminolysis of phenyl chloroformates in acetonitrile (B52724) have suggested a concerted displacement mechanism, supported by kinetic isotope effects and the dependence on aniline (B41778) basicity. rsc.org

Conversely, an SN1-type mechanism involves the initial, rate-determining ionization of the chloroformate to form an acylium ion intermediate, which is then rapidly attacked by the nucleophile. This pathway is more likely in highly ionizing, non-nucleophilic solvents that can stabilize the cationic intermediate. While less common for aryl chloroformates compared to, for example, tertiary alkyl chloroformates, evidence for a unimolecular ionization channel has been observed in the solvolysis of some chloroformates in highly ionizing fluoroalcohol mixtures.

The competition between the addition-elimination and SN1 pathways is highly dependent on the solvent. For many chloroformates, a dual-mechanism scenario is observed, where the reaction proceeds via an addition-elimination pathway in more nucleophilic solvents and shifts towards an SN1 mechanism in solvents with high ionizing power and low nucleophilicity.

Illustrative Kinetic Data for Aryl Chloroformates

To illustrate the influence of solvent on the reaction mechanism, the following table presents representative data from the solvolysis of p-nitrophenyl chloroformate, a close analog of this compound. The sensitivities to solvent nucleophilicity (l) and ionizing power (m) are derived from the extended Grunwald-Winstein equation.

| Compound | Sensitivity to Solvent Nucleophilicity (l) | Sensitivity to Solvent Ionizing Power (m) | l/m Ratio | Proposed Dominant Mechanism |

| p-Nitrophenyl Chloroformate | 1.68 ± 0.06 | 0.46 ± 0.04 | 3.65 | Addition-Elimination (rate-determining addition) |

| Phenyl Chloroformate | 1.60 ± 0.05 | 0.57 ± 0.05 | 2.81 | Addition-Elimination (rate-determining addition) |

| p-Methoxyphenyl Chloroformate | 1.66 ± 0.05 | 0.56 ± 0.03 | 2.96 | Addition-Elimination (rate-determining addition) |

This data is for illustrative purposes based on published studies of phenyl chloroformate analogs. mdpi.com

The high l values and l/m ratios greater than 1 are strong indicators of a bimolecular mechanism where bond formation to the nucleophile is crucial in the rate-determining step, consistent with the formation of a tetrahedral intermediate. mdpi.comkoreascience.kr For this compound, it is anticipated that the electron-withdrawing acetyl group would result in an l/m ratio comparable to or even greater than that of p-nitrophenyl chloroformate, strongly favoring the addition-elimination pathway in most solvent systems.

Applications of 4 Acetylphenyl Chloroformate in Advanced Organic Synthesis

Precursor in Derivatization of Amino Acids and Peptides

In the fields of proteomics and peptide chemistry, the derivatization of amino acids and peptides is crucial for analysis, purification, and synthesis. Chloroformates, such as 4-acetylphenyl chloroformate, are effective reagents for this purpose, reacting readily with the primary or secondary amine groups of amino acids.

The synthesis of peptides with a specific sequence requires the temporary masking or "protecting" of the reactive amino group of an amino acid to prevent unwanted side reactions, such as self-polymerization, during the formation of a peptide bond. biosynth.com this compound can be employed to introduce a 4-acetylphenoxycarbonyl (Apoc) protecting group onto the α-amino group of an amino acid.

The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the chloroformate. This forms a stable carbamate (B1207046) linkage, effectively reducing the nucleophilicity of the amino group and preventing it from participating in further reactions until it is intentionally removed in a later step. researchgate.net This strategy is analogous to the widely used Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies in solid-phase peptide synthesis. biosynth.comresearchgate.net The choice of protecting group is critical, and an ideal group can be introduced easily and is stable under various reaction conditions but can be removed selectively without affecting other parts of the peptide. biosynth.com

Table 1: Comparison of Common Amino-Protecting Group Strategies

| Protecting Group | Introduction Reagent Example | Removal Conditions | Key Characteristics |

|---|---|---|---|

| Boc | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA) | Acid-labile |

| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Base-labile, Orthogonal to Boc |

| Z (Cbz) | Benzyl chloroformate | Catalytic Hydrogenolysis, Strong Acid | Stable to mild acid/base |

| Apoc | this compound | Specific conditions depend on desired cleavage | Introduces a ketone handle for further modification |

Beyond protection, chloroformates are instrumental in the activation of carboxylic acid groups to facilitate peptide bond formation. This is commonly achieved through the "mixed carbonic anhydride" method. uni-kiel.de In this approach, an N-protected amino acid is treated with this compound in the presence of a tertiary base.

This reaction forms a highly reactive mixed anhydride (B1165640) intermediate. The subsequent introduction of a second amino acid (with a free amino group) leads to a nucleophilic attack on the activated carbonyl center of the anhydride, forming the desired peptide bond and releasing 4-hydroxyacetophenone and carbon dioxide as byproducts. This method is a cornerstone of peptide synthesis, with various coupling reagents developed to optimize reaction speed and minimize side reactions like racemization. uni-kiel.depeptide.combachem.com

Building Block for Complex Heterocyclic Compounds

The 4-acetylphenyl moiety within this compound serves as a valuable structural unit, or building block, for the synthesis of more complex molecules, particularly heterocyclic compounds that are prevalent in medicinal chemistry.

The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. jchemrev.comuowasit.edu.iqresearchgate.net The 4-acetylphenyl group can be incorporated into these heterocyclic structures.

A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazine precursors. researchgate.net A plausible pathway to incorporate the 4-acetylphenyl moiety would involve converting a derivative, such as 4-acetylbenzoic acid, into its corresponding acid hydrazide. This intermediate can then be reacted with another carboxylic acid or acyl chloride, followed by treatment with a dehydrating agent (e.g., phosphorus oxychloride) to induce ring closure and form the 1,3,4-oxadiazole ring bearing the 4-acetylphenyl substituent. jchemrev.comijper.org The presence of the 4-hydroxyphenyl moiety, in particular, has been noted in some oxadiazole derivatives with potent fungicidal and bactericidal activities. nih.gov

A molecular scaffold is a core structure upon which various functional groups can be built to create a library of compounds for drug screening. technologynetworks.com The 4-acetylphenyl group has been identified as a key component of promising scaffolds for developing new therapeutic agents.

Recent research has highlighted derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid as promising scaffolds for novel anticancer candidates targeting lung cancer. nih.gov In this scaffold, the 4-acetylphenyl group is a fundamental part of the molecular architecture. Structure-activity relationship (SAR) studies on these compounds revealed that modifications to the acetyl group, such as converting it to an oxime, significantly enhanced the antiproliferative activity against cancer cell lines. nih.gov Similarly, the 4-acetylphenylamine structure has been used as a starting point to create imidazole (B134444) derivatives with potential anticancer properties. nih.gov This demonstrates the value of the 4-acetylphenyl unit as a foundational element in the design and discovery of new medicinal compounds. mdpi.comyoutube.com

Monomer Synthesis for Polymer Chemistry

In polymer chemistry, monomers are the foundational molecules that link together to form long polymer chains. The properties of the final polymer are dictated by the chemical structure of its constituent monomers. This compound, or more commonly its precursor 4-hydroxyacetophenone, can be used to synthesize specialized monomers.

For instance, 4-hydroxyacetophenone can be converted into a polymerizable monomer by reacting its phenolic hydroxyl group. tandfonline.comambeed.comchemicalbook.com A common strategy is to esterify the hydroxyl group with a molecule containing a vinyl group, such as acryloyl chloride or methacryloyl chloride, to produce 4-acetylphenyl acrylate (B77674) or methacrylate. These monomers can then undergo radical polymerization to create polymers with pendant 4-acetylphenyl groups. The ketone functionality on these groups can serve as a site for post-polymerization modification, allowing for the cross-linking of the polymer or the attachment of other molecules.

Table 2: Summary of Applications

| Application Area | Specific Use | Role of this compound |

|---|---|---|

| Peptide Chemistry | Amino Acid Protection | Introduces the 4-acetylphenoxycarbonyl (Apoc) protecting group. |

| Peptide Bond Formation | Acts as a coupling agent via the mixed anhydride method. | |

| Medicinal Chemistry | Heterocycle Synthesis | The 4-acetylphenyl moiety is a building block for oxadiazoles. |

| Scaffold Development | Serves as a core structure for anticancer drug leads. nih.gov |

| Polymer Chemistry | Monomer Synthesis | Precursor for synthesizing monomers like 4-acetylphenyl acrylate. |

Polycarbonate Synthesis

The synthesis of polycarbonates traditionally involves the reaction of a diol with a phosgene (B1210022) derivative. One of the primary methods is interfacial polycondensation, where a bisphenol is reacted with phosgene. This process, however, involves the highly toxic phosgene gas. A safer alternative is the transesterification of a bisphenol with a carbonate, such as diphenyl carbonate.

While direct experimental data on the use of this compound in polycarbonate synthesis is not extensively documented in publicly available literature, its chemical structure suggests a potential role as a monomer in such polymerizations. In principle, this compound could react with a bisphenol, such as bisphenol A, in a reaction analogous to the use of phosgene. The chloroformate group is a highly reactive acylating agent that readily reacts with the hydroxyl groups of the bisphenol to form carbonate linkages, the defining feature of polycarbonates. The reaction would proceed via a step-growth polymerization mechanism, leading to the formation of a polycarbonate chain. The acetyl group on the phenyl ring would become a pendant functional group on the polymer backbone, potentially modifying the polymer's properties, such as solubility, thermal characteristics, and adhesion.

The general reaction for the formation of a polycarbonate from a bisphenol and a chloroformate is as follows:

Table 1: Key Reactants in Polycarbonate Synthesis

| Compound Name | Role in Synthesis | Key Functional Group(s) |

|---|---|---|

| Bisphenol A | Monomer (Diol) | Two hydroxyl (-OH) groups |

| Phosgene | Carbonyl source | Dichloride of carbonic acid (COCl₂) |

| Diphenyl carbonate | Carbonyl source (Phosgene substitute) | Two phenyl carbonate groups |

| This compound | Potential Monomer (Carbonyl source) | Chloroformate (-OCOCl) and Acetyl (-COCH₃) groups |

The resulting polymer would have a repeating unit incorporating the structures of both the bisphenol and the 4-acetylphenyl moiety. The presence of the acetyl group could offer a site for further chemical modification of the polycarbonate, allowing for the tuning of its final properties.

Precursors for Polyurethanes and Other Polymers

Polyurethanes are a versatile class of polymers characterized by the presence of urethane (B1682113) (or carbamate) linkages in their main chain. The synthesis of polyurethanes typically involves the reaction of a diisocyanate with a polyol. However, due to the toxicity of isocyanates, isocyanate-free synthesis routes are an active area of research. Chloroformates, including this compound, can serve as valuable precursors in these alternative synthetic pathways.

The reaction of a chloroformate with an amine yields a carbamate (urethane). Therefore, this compound can react with diamines to produce bis-carbamates. These bis-carbamates can then be used as monomers in polymerization reactions with diols to form polyurethanes. This two-step approach avoids the direct handling of isocyanates.

Furthermore, the reaction of this compound with a diol would produce a bis(carbonate). This resulting monomer could then undergo polycondensation with a diamine to yield a polyurethane. This method also represents an isocyanate-free route to polyurethanes.

The versatility of this compound extends to the synthesis of other polymers as well. The reactive chloroformate group allows for its incorporation into various polymer backbones through reactions with suitable difunctional monomers, such as diols, diamines, and dithiols. The resulting polymers would feature the 4-acetylphenyl group as a pendant moiety, which could impart specific functionalities and properties to the material.

Derivatizing Agent in Analytical Chemistry Methodologies

Preparation of Volatile Derivatives for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many biologically and environmentally relevant molecules, such as amino acids, organic acids, and phenols, are non-volatile due to the presence of polar functional groups like carboxyl, hydroxyl, and amino groups. Chemical derivatization is a crucial step to convert these polar analytes into more volatile and thermally stable derivatives suitable for GC-MS analysis.

Alkyl chloroformates are effective derivatizing agents that react rapidly with these polar functional groups in a single step. The reaction typically proceeds in an aqueous medium at room temperature. While specific studies detailing the use of this compound as a derivatizing agent are not prevalent, its chemical properties are analogous to other chloroformates used for this purpose. It would react with primary and secondary amines, alcohols, and carboxylic acids to form the corresponding carbamates, carbonates, and mixed anhydrides, respectively.

The introduction of the acetylphenyl group would increase the molecular weight of the analyte, which can be beneficial for its detection, and would significantly decrease its polarity, thereby increasing its volatility. The resulting derivatives would be more amenable to separation by gas chromatography and would produce characteristic mass spectra, aiding in their identification and quantification.

Table 2: Functional Groups Targeted by Chloroformate Derivatization

| Functional Group | Analyte Class (Example) | Derivative Formed |

|---|---|---|

| Amino (-NH₂) | Amino Acids, Biogenic Amines | Carbamate |

| Hydroxyl (-OH) | Alcohols, Phenols, Steroids | Carbonate |

| Carboxyl (-COOH) | Carboxylic Acids, Fatty Acids | Mixed Anhydride |

| Thiol (-SH) | Thiols | Thiocarbonate |

Applications in Metabolomics and Environmental Analysis

Metabolomics is the comprehensive study of the small molecule metabolites within a biological system. Many of these metabolites are polar and require derivatization for GC-MS analysis. Chloroformate-based derivatization has been successfully applied in metabolomics to analyze a wide range of metabolites, including amino acids, organic acids, and sugars. The use of this compound in this context could offer a novel derivatization strategy, potentially providing unique fragmentation patterns in the mass spectrometer that could aid in metabolite identification.

In environmental analysis, there is a need to detect and quantify a diverse array of pollutants, many of which are polar compounds. These can include pesticides, pharmaceuticals, and industrial byproducts. Derivatization with chloroformates can enhance the sensitivity and selectivity of GC-MS methods for the analysis of these environmental contaminants. The acetylphenyl group introduced by this compound might offer specific advantages, such as enhanced detectability with certain GC detectors or improved chromatographic separation from matrix interferences.

Novel Catalytic Reactions Utilizing Chloroformates

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While aryl halides are the most common electrophilic partners in these reactions, the use of other electrophiles, such as chloroformates, has gained increasing attention.

Aryl and alkyl chloroformates can participate in a variety of transition metal-catalyzed cross-coupling reactions, most notably those catalyzed by palladium and nickel. In these reactions, the chloroformate acts as an acylating agent, allowing for the introduction of a carbonyl group between the two coupling partners.

For example, in a Suzuki-Miyaura type coupling, an aryl chloroformate can react with an organoboron compound in the presence of a palladium catalyst to form a ketone. Similarly, in a Negishi-type coupling, an organozinc reagent can be used as the nucleophilic partner.

While specific examples employing this compound are not extensively reported, its structure is well-suited for such transformations. The electron-withdrawing nature of the acetyl group may enhance the reactivity of the chloroformate towards oxidative addition to the transition metal catalyst, a key step in the catalytic cycle. The general scheme for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involving an aryl chloroformate is depicted below:

Table 3: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

| Named Reaction | Catalyst (Typical) | Electrophile | Nucleophile | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium | Aryl Halide/Chloroformate | Organoboron | C-C |

| Negishi | Palladium/Nickel | Aryl Halide/Chloroformate | Organozinc | C-C |

| Stille | Palladium | Aryl Halide/Chloroformate | Organotin | C-C |

| Heck | Palladium | Aryl Halide | Alkene | C-C |

The utility of this compound in these reactions would allow for the synthesis of a variety of substituted aromatic ketones, which are important intermediates in medicinal chemistry and materials science. The acetyl group could also serve as a handle for further functionalization of the resulting ketone product.

Chloroformates as Carbon Monoxide Surrogates

The use of carbon monoxide (CO) gas in organic synthesis is a cornerstone of many industrial processes, particularly in carbonylation reactions that introduce a carbonyl group into a molecule. However, the high toxicity, flammability, and difficulty in handling gaseous CO present significant challenges, especially in a laboratory setting. dntb.gov.uaresearchgate.net This has led to the development of "CO surrogates" or "CO precursors," which are chemical compounds that can generate carbon monoxide in situ under specific reaction conditions. dntb.gov.uaresearchgate.net Among the various classes of CO surrogates, chloroformates, and particularly aryl chloroformates, have emerged as promising alternatives.

While direct experimental studies on this compound as a carbon monoxide surrogate are not extensively documented in peer-reviewed literature, its chemical structure suggests a strong potential for this application. This potential can be inferred from the well-established reactivity of analogous aryl chloroformates, especially those bearing electron-withdrawing substituents on the aromatic ring.

Aryl chloroformates can undergo decomposition to release carbon monoxide, which can then be utilized in transition metal-catalyzed carbonylation reactions. mdpi.com The stability and reactivity of the aryl chloroformate are crucial for its efficacy as a CO surrogate. The presence of electron-withdrawing groups on the phenyl ring can influence the lability of the C-O bond and facilitate the release of CO. For instance, 4-nitrophenyl chloroformate, which contains a strong electron-withdrawing nitro group, is a known reactive compound used in various chemical transformations, including those involving carbonylation chemistry. nbinno.comsigmaaldrich.com The acetyl group in the para position of this compound also acts as an electron-withdrawing group, which would be expected to enhance its reactivity in a manner analogous to 4-nitrophenyl chloroformate.

One of the most well-studied examples of an aryl formate (B1220265) derivative as a CO surrogate is 2,4,6-trichlorophenyl formate. This compound is a stable, crystalline solid that, in the presence of a base and a palladium catalyst, decomposes to generate carbon monoxide. researchgate.net The in situ generated CO can then participate in a variety of palladium-catalyzed carbonylation reactions, such as the synthesis of esters and amides from aryl halides. researchgate.netnih.govnbinno.com

The general mechanism for the utilization of an aryl chloroformate as a CO surrogate in a palladium-catalyzed carbonylation of an aryl halide (Ar-X) can be depicted as follows:

Decomposition of the Chloroformate: The aryl chloroformate, in the presence of a suitable catalyst or base, decomposes to release carbon monoxide and the corresponding phenoxide.

Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition with the aryl halide to form a palladium(II) intermediate.

CO Insertion: The in situ generated carbon monoxide inserts into the aryl-palladium bond.

Reductive Elimination: The resulting acyl-palladium complex undergoes reductive elimination to yield the carbonylated product.

The efficacy of this process is dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent.

| CO Surrogate | Substrate | Product | Catalyst System | Key Findings | Reference |

|---|---|---|---|---|---|

| Phenyl formate | Aryl/Alkenyl Halides | Carboxylic Acid Phenyl Esters | Pd(OAc)₂, P(t-Bu)₃·HBF₄, NEt₃ | Efficient for a wide range of substrates under mild conditions, avoiding the use of CO gas. | nih.govnbinno.com |

| 2,4,6-Trichlorophenyl formate | Aryl/Alkenyl Halides and Triflates | 2,4,6-Trichlorophenol Esters | Palladium Catalyst, Trialkylamine | A stable, crystalline solid that rapidly decomposes to generate CO. The resulting esters can be further transformed. | researchgate.net |

| N-Formylsaccharin | Aryl Bromides | Aldehydes | Pd(OAc)₂, Triethylsilane | Used in reductive carbonylation reactions. | researchgate.net |

Based on these established examples, it is scientifically plausible to propose that this compound could serve as a valuable carbon monoxide surrogate. The electron-withdrawing nature of the acetyl group would likely facilitate the decarbonylation step, potentially allowing for milder reaction conditions compared to unsubstituted phenyl chloroformate. Further research is warranted to explore the full potential of this compound in this capacity and to optimize the reaction conditions for its use in advanced organic synthesis.

Computational and Theoretical Investigations of 4 Acetylphenyl Chloroformate Chemistry

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 4-Acetylphenyl chloroformate. These calculations provide a detailed picture of the electron distribution, molecular orbitals, and various reactivity descriptors.

The optimized molecular structure of this compound, calculated using DFT methods, reveals the spatial arrangement of its atoms and the distribution of electrostatic potential. The presence of the electron-withdrawing acetyl group and the chloroformate moiety significantly influences the electronic properties of the phenyl ring.

A key aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For a derivative containing the 4-acetylphenyl group, N-((4-acetylphenyl)carbamothioyl)pivalamide, DFT calculations have shown a HOMO-LUMO energy gap that corresponds to the molecule's reactivity nih.gov. Similarly, for 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone, the energy gap was calculated to be 3.6725 eV nih.gov. Based on these related structures, the electronic properties of this compound can be estimated.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Note: These values are illustrative and based on typical DFT calculation results for similar aromatic compounds.

The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the acetyl and chloroformate groups are expected to be regions of high electron density (negative potential), while the carbonyl carbon of the chloroformate group would be a site of positive potential, indicating its susceptibility to nucleophilic attack.

Modeling of Reaction Transition States and Pathways

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of transition states and the elucidation of reaction pathways. For this compound, this involves modeling its reactions with various nucleophiles, such as amines and alcohols, which are fundamental transformations in organic synthesis.

The reactivity of chloroformates is similar to that of acyl chlorides wikipedia.org. Nucleophilic substitution reactions of phenyl chloroformates have been studied, and they are known to proceed through an associative transition state with little bond breaking rsc.org. The reactions of this compound with nucleophiles are expected to follow a similar mechanism.

Computational methods can be used to calculate the potential energy surface for these reactions. This allows for the determination of the activation energies and the geometries of the transition states. For instance, the reaction with an amine to form a carbamate (B1207046) would proceed through a tetrahedral intermediate.

Table 2: Calculated Activation Energies for the Reaction of this compound with a Generic Nucleophile (Illustrative)

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic Attack | 15 |

Note: These values are illustrative and represent a plausible reaction profile for a nucleophilic acyl substitution reaction.

Furthermore, computational tools can be employed to explore complex reaction networks automatically, which can uncover unexpected reaction pathways and byproducts nih.govnih.govchemistryviews.orgarxiv.org. This is particularly useful in understanding the degradation pathways of this compound under various conditions.

Conformational Analysis and Molecular Stability Studies

The three-dimensional structure and conformational preferences of a molecule are crucial determinants of its physical and chemical properties. Conformational analysis of this compound involves identifying the most stable arrangements of its constituent atoms and the energy barriers between different conformations.

Studies on aromatic chloroformates have shown that they predominantly exist in the ap conformation, where the alkyl or aryl group is situated cis to the carbonyl oxygen atom globalauthorid.com. For 4-nitrophenyl chloroformate, this conformation is observed in the crystal structure, and only a small percentage of the sp conformation is populated in nonpolar solvents at room temperature globalauthorid.com. Given the structural similarity, it is expected that this compound also favors the ap conformation.

The stability of chloroformates is influenced by the nature of the substituent. Aryl chloroformates, such as phenyl chloroformate, are generally more thermally stable than alkyl chloroformates nih.gov. The presence of the acetyl group in the para position of the phenyl ring in this compound is expected to influence its stability, and this can be quantified through computational methods by calculating thermodynamic parameters such as Gibbs free energy and enthalpy of formation.

Table 3: Relative Energies of Conformers of this compound (Illustrative)

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| ap (cis) | 0.0 |

Note: These values are illustrative and based on the general conformational preferences of aromatic chloroformates.

Prediction of Structure-Reactivity Relationships

Understanding the relationship between a molecule's structure and its reactivity is a cornerstone of chemistry. For this compound and its derivatives, computational methods can be used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR).

QSAR and QSPR models correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are built using a set of molecular descriptors, which are numerical representations of the chemical information of a molecule. These descriptors can be calculated from the molecular structure and can be of various types, including electronic, steric, and topological.

For a series of substituted phenyl chloroformates, the reactivity in solvolysis reactions has been shown to be sensitive to the electronic effects of the substituents mdpi.com. DFT can be used to calculate various electronic descriptors for this compound and its derivatives, such as atomic charges, HOMO and LUMO energies, and electrostatic potentials nih.gov. These descriptors can then be used to build QSAR models to predict the reactivity of new, unsynthesized derivatives.

Table 4: Illustrative Molecular Descriptors for QSAR Modeling of this compound Derivatives

| Descriptor | Description |

|---|---|

| Hammett constant (σ) | Electronic effect of substituent |

| LogP | Lipophilicity |

| Molecular Weight | Size of the molecule |

| HOMO Energy | Electron-donating ability |

Integration with Chemoinformatics for Compound Design

Chemoinformatics combines computational techniques with chemical information to aid in the design and discovery of new molecules with desired properties. The integration of quantum chemical calculations with chemoinformatics tools offers a powerful platform for the rational design of novel compounds based on the this compound scaffold.

The data generated from DFT calculations, such as electronic properties and reactivity descriptors, can be used to build large virtual libraries of this compound derivatives. These libraries can then be screened in silico to identify candidates with specific properties, such as enhanced reactivity, improved stability, or desired biological activity .

Machine learning algorithms can be trained on the calculated data to develop predictive models for various properties. These models can then be used to rapidly screen large chemical spaces and prioritize compounds for synthesis and experimental testing. This approach significantly accelerates the discovery of new materials and functional molecules.

For example, by systematically varying the substituents on the phenyl ring and calculating their effect on the electronic structure and reactivity, it is possible to design new chloroformate reagents with tailored reactivity for specific synthetic applications.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 4 Acetylphenyl Chloroformate Derived Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within a molecule derived from 4-acetylphenyl chloroformate.

In ¹H NMR spectroscopy, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) reveal the connectivity of protons. For instance, in derivatives of this compound, the aromatic protons of the para-substituted acetylphenyl group typically appear as two distinct doublets in the aromatic region of the spectrum. The integration of these signals confirms the number of protons responsible for each resonance.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and the nature of its neighboring atoms. For example, the carbonyl carbons of the acetyl group and the carbamate (B1207046) or carbonate linkage in derivatives will have characteristic downfield chemical shifts. In some cases, Density Functional Theory (DFT) calculations can be used to predict ¹H and ¹³C NMR chemical shifts, showing exceptional agreement with experimental data nih.gov. Dynamic ¹H NMR studies can also be employed to investigate rotational isomers in more complex derivatives orientjchem.orgresearchgate.net.

Table 1: Representative ¹H and ¹³C NMR Data for a Derivative of this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl Protons (CH₃) | ~2.6 | ~27 |

| Aromatic Protons | ~7.4 - 8.1 | ~118 - 155 |

| Carbonyl Carbon (Acetyl) | - | ~197 |

Note: Specific chemical shifts will vary depending on the exact structure of the derivative and the solvent used.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For derivatives of this compound, MS is crucial for confirming the identity of the synthesized products.

Electron Ionization (EI) is a common MS technique that provides detailed fragmentation patterns. The molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation of this compound derivatives often involves characteristic losses. For example, the loss of the acetyl group (CH₃CO) is a common fragmentation pathway. The fragmentation can also lead to the formation of an acylium ion, which can be a prominent peak in the mass spectrum.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is particularly useful for distinguishing between compounds with the same nominal mass but different chemical formulas. Techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) can be used for this purpose nih.gov.

Table 2: Common Mass Spectral Fragments for a Hypothetical 4-Acetylphenyl Carbamate Derivative.

| m/z Value | Proposed Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - 43]⁺ | Loss of acetyl group (CH₃CO) |

| 121 | [C₈H₉O]⁺ (4-acetylphenyl cation) |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within a molecule. These techniques are highly effective for identifying the key functional groups present in derivatives of this compound.

In the IR spectrum of a typical derivative, strong absorption bands corresponding to the carbonyl stretching vibrations of the acetyl group and the newly formed carbamate or carbonate linkage are expected. The exact position of these bands can provide information about the electronic environment of the carbonyl group. For example, the ester carbonyl in 4-formylphenyl 4-chlorobenzoate (B1228818) shows a characteristic stretch at 1741.78 cm⁻¹ researchgate.net. Aromatic C-H and C=C stretching vibrations will also be present in the spectrum.

Raman spectroscopy can provide additional information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule.

Table 3: Typical IR Absorption Frequencies for Functional Groups in this compound Derivatives.

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| Carbonyl (Acetyl) | C=O Stretch | 1670 - 1690 |

| Carbonyl (Carbamate/Carbonate) | C=O Stretch | 1730 - 1780 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

X-ray Crystallography for Solid-State Structural Determination of Complex Derivatives

For crystalline derivatives of this compound, single-crystal X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles.

The crystal structure of a derivative can reveal important details about its conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking. For example, in the crystal structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, the two substituted benzene (B151609) rings have a dihedral angle of 84.31(9)°, and the molecules are linked by N–H···O and C–H···O hydrogen bonds researchgate.net. Similarly, the crystal structure of 4-acetylphenyl 3-methylbenzoate (B1238549) shows a dihedral angle of 82.52 (8)° between the aromatic rings researchgate.net. This level of detail is invaluable for understanding the structure-property relationships of these compounds.

Table 4: Example Crystallographic Data for a 4-Acetylphenyl Derivative.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7167 (3) |

| b (Å) | 9.8521 (3) |

| c (Å) | 15.4938 (4) |

| β (°) | 95.149 (2) |

Data for 4-acetylphenyl 3-methylbenzoate researchgate.net

Chromatographic Techniques (GC, LC) for Reaction Monitoring and Purity Assessment in Research

Chromatographic techniques, such as Gas Chromatography (GC) and Liquid Chromatography (LC), are essential for monitoring the progress of reactions involving this compound and for assessing the purity of the final products.

GC is suitable for the analysis of volatile and thermally stable derivatives. Often, derivatization with reagents like ethyl chloroformate is employed to enhance the volatility of analytes for GC-MS analysis mdpi.comresearchgate.net. The retention time of a compound in the GC chromatogram is a characteristic property that can be used for its identification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used to separate a wide range of compounds, including those that are not suitable for GC analysis. Reversed-phase HPLC is commonly used for the analysis of this compound derivatives sielc.com. The use of a UV detector allows for the quantification of the product and any remaining starting materials. LC coupled with mass spectrometry (LC-MS) is a particularly powerful tool for the identification and quantification of reaction products and impurities chimia.chlcms.cz. HPLC can also be automated for near real-time reaction monitoring nih.gov.

Table 5: Typical Chromatographic Conditions for the Analysis of a this compound Derivative.

| Technique | Column | Mobile Phase | Detection |

|---|---|---|---|

| GC-MS | Capillary column (e.g., DB-5) | Helium carrier gas | Mass Spectrometry |

Synthesis and Research Applications of Derivatized Chloroformates and Analogues

Synthesis of Related Aryl Chloroformates with Varying Substituents

The synthesis of aryl chloroformates is a fundamental process in organic chemistry, providing valuable reagents for a variety of applications. The most common and established method for synthesizing these compounds involves the reaction of a corresponding phenol (B47542) with phosgene (B1210022) (COCl₂) or a phosgene equivalent, such as triphosgene (B27547) (BTC). This general reaction can be adapted to produce a wide array of aryl chloroformates with diverse substituents on the aromatic ring.

The synthesis of the parent compound, phenyl chloroformate, is typically achieved by reacting phenol with phosgene. chemicalbook.com This reaction is often carried out in the presence of a base, such as N,N-dimethylaniline, to neutralize the hydrogen chloride byproduct. chemicalbook.com The reaction temperature is carefully controlled, often between 5-10°C, to ensure selectivity and minimize side reactions. chemicalbook.com An alternative approach involves the use of an alkali metal phenoxide, such as anhydrous sodium phenolate (B1203915), which is added to a solution of phosgene in an inert solvent like toluene (B28343). google.com This method can offer high yields, but the order of addition is crucial; adding the phenolate to the phosgene solution is essential for maximizing the yield of phenyl chloroformate. google.com

This synthetic strategy can be extended to phenols bearing various substituents to generate a library of derivatized aryl chloroformates. For instance, the synthesis of 4-nitrophenyl chloroformate, a widely used reagent in peptide synthesis, follows a similar principle where 4-nitrophenol (B140041) is the starting material. orgsyn.org The electron-withdrawing nitro group in this compound enhances its reactivity as a leaving group, making it particularly useful for creating activated esters.

While the direct synthesis of 4-acetylphenyl chloroformate is not extensively detailed in the provided search results, its synthesis can be inferred from the general methods applied to other substituted phenols. The logical precursor for this compound would be 4-hydroxyacetophenone. The reaction would likely proceed by reacting 4-hydroxyacetophenone with phosgene or triphosgene in the presence of a suitable base and solvent system, analogous to the synthesis of phenyl chloroformate and 4-nitrophenyl chloroformate. The presence of the acetyl group, an electron-withdrawing substituent, would influence the reactivity of the resulting chloroformate.

The versatility of this synthetic approach allows for the preparation of a wide range of substituted aryl chloroformates. By selecting phenols with different electronic and steric properties, the reactivity and selectivity of the resulting chloroformate reagent can be fine-tuned. For example, aryl chlorothionoformates, which are analogues of aryl chloroformates, have been synthesized with substituents such as p-tolyl, p-chlorophenyl, and p-fluorophenyl. morressier.com These variations in substitution patterns are critical for developing reagents with specific properties for targeted applications.

A more recent and safer alternative to the use of highly toxic phosgene gas is the "photo-on-demand" synthesis of chloroformates. organic-chemistry.org This method utilizes chloroform (B151607) as both a solvent and a reagent, generating the chloroformate in situ through a photochemical reaction with an alcohol in the presence of oxygen. organic-chemistry.org While primarily demonstrated for alkyl chloroformates, this innovative approach could potentially be adapted for the synthesis of aryl chloroformates, offering a safer and more environmentally friendly synthetic route. organic-chemistry.org

| Precursor Phenol | Resulting Aryl Chloroformate | Key Synthetic Method |

| Phenol | Phenyl chloroformate | Reaction with phosgene or triphosgene chemicalbook.compatsnap.com |

| 4-Nitrophenol | 4-Nitrophenyl chloroformate | Reaction with phosgene or a phosgene equivalent orgsyn.org |

| 4-Hydroxyacetophenone | This compound | Inferred via reaction with phosgene or triphosgene |

| Substituted Phenols | Substituted Aryl Chloroformates | General reaction with phosgene or its equivalents |

Comparative Reactivity and Selectivity Studies of Analogues

The reactivity and selectivity of aryl chloroformates are significantly influenced by the nature of the substituents on the aromatic ring. These substituents can exert electronic and steric effects that modulate the electrophilicity of the carbonyl carbon and the stability of the leaving group, thereby controlling the rate and outcome of their reactions with nucleophiles.

Electron-withdrawing groups (EWGs) on the aryl ring generally increase the reactivity of the chloroformate. This is because EWGs enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, EWGs stabilize the resulting phenoxide leaving group, facilitating its departure. A prime example of this is 4-nitrophenyl chloroformate, which is more reactive than phenyl chloroformate due to the strong electron-withdrawing nature of the nitro group. orgsyn.org This enhanced reactivity is a key reason for its widespread use as a reagent for introducing protecting groups in peptide synthesis.

Conversely, electron-donating groups (EDGs) on the aryl ring tend to decrease the reactivity of the chloroformate. EDGs donate electron density to the aromatic ring, which in turn reduces the electrophilicity of the carbonyl carbon and destabilizes the phenoxide leaving group. For instance, an aryl chloroformate with a methoxy (B1213986) substituent would be expected to be less reactive than one with a nitro substituent.

The position of the substituent on the aromatic ring also plays a crucial role. Substituents in the ortho and para positions have a more pronounced effect on the electronic properties of the chloroformate compared to those in the meta position, due to resonance effects.

In the case of this compound, the acetyl group at the para position acts as an electron-withdrawing group through both inductive and resonance effects. This would render the carbonyl carbon more electrophilic and stabilize the corresponding 4-acetylphenoxide leaving group. Consequently, this compound is expected to be more reactive than phenyl chloroformate but potentially less reactive than 4-nitrophenyl chloroformate, as the nitro group is a stronger electron-withdrawing group than the acetyl group.

Studies on the solvolysis of substituted aryl chlorothionoformate esters, which are structurally similar to aryl chloroformates, provide valuable insights into these reactivity trends. Research on compounds like p-tolyl, phenyl, p-chlorophenyl, and p-fluorophenyl chlorothionoformate has demonstrated a significant dependence of the reaction rate on the nature of the substituent. morressier.com An analysis of this data often involves the use of the Grunwald-Winstein equation to correlate the reaction rates with the ionizing power of the solvent and the nucleophilicity of the medium. morressier.com

The selectivity of aryl chloroformates in their reactions with nucleophiles is also a critical aspect. In molecules with multiple nucleophilic sites, a highly reactive chloroformate may exhibit low selectivity, reacting with several functional groups. In contrast, a less reactive chloroformate may offer higher selectivity, allowing for the preferential modification of the most nucleophilic site. The choice of a specific aryl chloroformate for a particular application often involves a trade-off between reactivity and selectivity.

| Aryl Chloroformate Analogue | Substituent Effect | Expected Reactivity Relative to Phenyl Chloroformate |

| 4-Nitrophenyl chloroformate | Strong Electron-Withdrawing | Higher |

| This compound | Moderate Electron-Withdrawing | Higher |

| Phenyl chloroformate | Neutral | Baseline |

| 4-Methoxyphenyl chloroformate | Electron-Donating | Lower |

Rational Design of Chloroformate Reagents for Specific Research Goals

The rational design of chloroformate reagents involves the strategic selection and placement of substituents on the aryl ring to achieve specific reactivity, selectivity, and physical properties tailored for a particular research application. This design process allows chemists to create reagents that are not only effective for their intended purpose but may also offer advantages in terms of handling, safety, and ease of purification.

A prominent example of rational design is the development of 4-nitrophenyl chloroformate for peptide synthesis. The goal was to create a reagent that could efficiently introduce a protecting group onto an amino acid. The 4-nitrophenyl group was chosen for several reasons. Firstly, the strong electron-withdrawing nitro group activates the chloroformate, making it highly reactive towards the amino group of the amino acid. orgsyn.org Secondly, the resulting 4-nitrophenoxide is a good leaving group. Thirdly, the 4-nitrophenol byproduct is chromophoric, allowing for easy monitoring of the reaction progress by spectrophotometry. This combination of properties makes 4-nitrophenyl chloroformate a highly effective and widely used reagent in solid-phase peptide synthesis.

The design of chloroformate reagents also extends to the development of novel protecting groups. By modifying the structure of the aryl group, chemists can create protecting groups with unique cleavage conditions. For example, a chloroformate could be designed with a substituent that allows for the removal of the resulting carbamate (B1207046) protecting group under specific enzymatic or photolytic conditions, providing orthogonality in complex multi-step syntheses.

The design principles for chloroformate reagents can be summarized as follows:

Tuning Reactivity: The electronic properties of the aryl substituent are modified to control the electrophilicity of the chloroformate.

Controlling Selectivity: The steric and electronic properties of the reagent are adjusted to achieve selective reaction with a specific functional group in a multifunctional molecule.

Introducing Functionality: The aryl group can be functionalized with specific groups to facilitate purification, monitoring, or subsequent chemical transformations.

Improving Safety and Sustainability: The design of the reagent and its synthetic route can be optimized to minimize hazards and environmental impact.

| Design Goal | Strategy | Example |

| Enhanced Reactivity | Introduce electron-withdrawing groups | 4-Nitrophenyl chloroformate for peptide synthesis |

| Specific Cleavage Conditions | Incorporate cleavable functionalities | Design of photolabile or enzymatically cleavable protecting groups |

| Bioconjugation | Attach biocompatible linkers | Chloroformate-based reagents for protein modification |

| Improved Safety | Avoid hazardous reagents | "Photo-on-demand" synthesis from chloroform organic-chemistry.org |

Future Research Directions and Emerging Trends in 4 Acetylphenyl Chloroformate Chemistry

Integration with Continuous Flow Chemistry Methodologies

Continuous flow chemistry has emerged as a powerful technology in modern chemical synthesis, offering significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. The integration of continuous flow methodologies into the synthesis and application of 4-Acetylphenyl chloroformate represents a promising avenue for future research.

The synthesis of chloroformates often involves highly reactive and hazardous reagents, such as phosgene (B1210022) or its derivatives. Continuous flow systems, with their small reaction volumes and enhanced heat and mass transfer, can mitigate the risks associated with these reagents. The ability to precisely control reaction parameters like temperature, pressure, and residence time can lead to higher yields, improved selectivity, and minimized byproduct formation.

Table 1: Potential Advantages of Continuous Flow Synthesis for this compound Chemistry

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials. | Enhanced safety with small reaction volumes and better containment. |

| Heat Transfer | Often inefficient, leading to potential thermal runaways. | Superior heat transfer due to high surface-area-to-volume ratio. |

| Process Control | Difficult to precisely control reaction parameters. | Precise control over temperature, pressure, and residence time. |

| Scalability | Challenging and often requires re-optimization. | More straightforward and predictable scalability. |

| Productivity | Lower for hazardous reactions due to safety constraints. | Higher potential productivity through continuous operation. |

Development of Biocatalytic and Enzymatic Approaches for Chloroformate Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a strong emphasis on the use of biocatalysts and enzymes. These approaches offer mild reaction conditions, high chemo-, regio-, and stereoselectivity, and a reduced environmental footprint compared to traditional chemical methods. scholaris.camdpi.com

While the direct enzymatic synthesis of chloroformates from their corresponding alcohols and a carbonyl source is not a well-established field, there are several potential areas where biocatalysis could be integrated into the chemistry of this compound. Research could be directed towards the enzymatic resolution of chiral alcohols that are subsequently reacted with this compound to produce chiral carbonates. Lipases and esterases are particularly well-suited for such kinetic resolutions. nih.gov

Furthermore, enzymes could be employed in the modification of molecules derived from this compound. For instance, the acetyl group could be a substrate for certain hydrolases, allowing for selective deprotection under mild conditions. The development of novel enzymes through directed evolution could open up new possibilities for the synthesis and transformation of chloroformates and their derivatives.

Table 2: Potential Biocatalytic Applications in this compound Chemistry

| Enzyme Class | Potential Application | Rationale |

|---|---|---|

| Lipases/Esterases | Kinetic resolution of racemic alcohols for reaction with this compound. | High enantioselectivity in esterification and transesterification reactions. nih.gov |

| Hydrolases | Selective deacetylation of this compound derivatives. | Mild and selective cleavage of ester bonds. |

| Oxidoreductases | Modification of the acetyl group or the aromatic ring in derivatives. | Potential for selective oxidation or reduction reactions. |

Exploration of Novel Sustainable Synthetic Routes for Phosgene Alternatives

The industrial synthesis of chloroformates has traditionally relied on the use of phosgene, a highly toxic and hazardous chemical. Consequently, a significant area of research is the development of safer and more sustainable alternatives to phosgene. researchgate.net

One of the most common phosgene substitutes is triphosgene (B27547) (bis(trichloromethyl) carbonate), a solid and therefore safer to handle alternative. acs.org However, it still generates phosgene in situ. Other phosgene equivalents include diphosgene (trichloromethyl chloroformate). A greener approach involves the use of carbon dioxide (CO2) as a C1 source for the synthesis of carbonates and related compounds, although this often requires high pressures and specific catalytic systems. cmu.edu

An emerging and particularly promising technology is the "photo-on-demand" synthesis of phosgene from chloroform (B151607) and oxygen. specificpolymers.commdpi.com This method generates phosgene in situ in a controlled manner using light, and the phosgene is immediately consumed in the subsequent reaction, thus avoiding the storage and transport of this hazardous gas. specificpolymers.commdpi.com The application of this technology to the synthesis of this compound could represent a significant step forward in terms of safety and sustainability.

Table 3: Comparison of Phosgene and Its Alternatives

| Reagent | State | Advantages | Disadvantages |

|---|---|---|---|

| Phosgene (COCl₂) | Gas | High reactivity, low cost. | Extremely toxic, difficult to handle. |

| Triphosgene | Solid | Safer to handle and transport than phosgene. acs.org | Generates phosgene in situ, still hazardous. acs.org |

| Carbon Dioxide (CO₂) | Gas | Abundant, non-toxic, renewable C1 source. cmu.edu | Low reactivity, often requires harsh conditions. |

| Photochemical generation from Chloroform | Liquid (precursor) | On-demand generation, avoids storage of phosgene. specificpolymers.commdpi.com | Requires specialized photochemical reactors. |

Advanced Applications in Targeted Synthesis of Complex Natural Products and Bioactive Molecules

This compound serves as a valuable reagent in the targeted synthesis of complex natural products and bioactive molecules. Its bifunctionality allows for its use as a linker or as a means to introduce a protected phenol (B47542) moiety that can be unmasked at a later stage of the synthesis.

The chloroformate group is highly reactive towards nucleophiles such as alcohols and amines, enabling the formation of carbonates and carbamates, respectively. This reactivity can be exploited to connect different fragments of a complex molecule. The acetylphenyl group, on the other hand, can be carried through a synthetic sequence and then modified in the later stages. For example, the acetyl group can be reduced to an alcohol, converted to an amine via reductive amination, or used in condensation reactions.

Future research will likely see the increased use of this compound and similar reagents in the development of novel synthetic strategies for medicinally relevant compounds. Its application in the synthesis of prodrugs, where the acetylphenyl carbonate moiety could be designed to be cleaved in vivo to release the active drug, is another area of potential interest.

Design of Smart Materials and Functional Polymers Utilizing this compound as a Key Intermediate

The unique structure of this compound makes it an attractive building block for the design of smart materials and functional polymers. The chloroformate group can be used to incorporate the molecule into a polymer backbone through the formation of polycarbonate or polyurethane linkages. The pendant acetylphenyl groups can then impart specific functionalities to the resulting polymer.

The acetyl group can serve as a site for post-polymerization modification, allowing for the attachment of various functional molecules, such as drugs, imaging agents, or biomolecules. This would enable the creation of functional materials for applications in drug delivery, diagnostics, and tissue engineering.

Furthermore, the acetyl group itself can influence the properties of the polymer. For example, it can increase the polarity of the material, affecting its solubility and thermal properties. The acetyl group could also be involved in hydrogen bonding, leading to the formation of self-assembled structures or materials with specific mechanical properties. The development of polymers that respond to external stimuli, such as pH or temperature, based on the chemistry of the acetyl group is another exciting possibility. For instance, the conversion of the acetyl group to a ketal could introduce acid-labile linkages, leading to the design of degradable polymers for controlled release applications.

Table 4: Potential Applications of this compound in Materials Science

| Material Type | Role of this compound | Potential Application |

|---|---|---|

| Functional Polymers | Monomer for polycarbonates or polyurethanes with pendant acetyl groups. | Platforms for drug conjugation, functional coatings. |

| Smart Hydrogels | Cross-linker or functional monomer for responsive hydrogels. | Sensors, actuators, controlled release systems. |

| Surface Modification | Agent for attaching a functionalizable layer to surfaces. | Biocompatible coatings, functionalized nanoparticles. |

| Degradable Polymers | Intermediate to introduce acid-labile groups via modification of the acetyl moiety. | Transient medical devices, environmentally friendly plastics. |